molecular formula C17H14 B14623445 Phenanthrene, 9-(1-methylethenyl)- CAS No. 58873-44-2

Phenanthrene, 9-(1-methylethenyl)-

Cat. No.: B14623445
CAS No.: 58873-44-2
M. Wt: 218.29 g/mol
InChI Key: NBZLIOJICPSGRQ-UHFFFAOYSA-N
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Description

Phenanthrene, 9-(1-methylethenyl)- (IUPAC name: 9-isopropenylphenanthrene) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone with a methylethenyl (isopropenyl) substituent at the 9th position. Its molecular formula is C₁₇H₁₄, with a molecular weight of 218.30 g/mol. The compound’s structure combines the aromatic stability of phenanthrene with the reactivity of an alkenyl group, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

58873-44-2

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-prop-1-en-2-ylphenanthrene

InChI

InChI=1S/C17H14/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,1H2,2H3

InChI Key

NBZLIOJICPSGRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Route 2: 9-Acetylphenanthrene and Iodomethyl Magnesium

An alternative pathway employs 9-acetylphenanthrene as the starting material. Treatment with iodomethyl magnesium in tetrahydrofuran (THF) at 0°C facilitates nucleophilic addition to the ketone group, producing the same tertiary alcohol product. This method circumvents the need for brominated precursors, potentially simplifying purification steps. Comparative studies suggest both routes are viable, with selection dependent on precursor availability and reaction-scale requirements.

Acid-Catalyzed Dehydration to 9-Isopropenylphenanthrene

The critical transformation of 9-phenanthryl propanol to the target alkene is achieved through acid-catalyzed dehydration. This step eliminates a water molecule, converting the tertiary alcohol into the isopropenyl moiety.

Reaction Conditions and Mechanism

Dehydration is typically conducted using a sulfuric acid/potassium hydrogen sulfate (H₂SO₄/KHSO₄) catalyst system under reduced pressure (0.1 torr). The mechanism proceeds via protonation of the hydroxyl group, followed by carbocation formation at the tertiary carbon. Subsequent β-hydrogen elimination generates the isopropenyl group, with the reaction mixture distilled under vacuum to drive equilibrium toward alkene formation. This method achieves a yield of 75%, with the product isolated as crystalline solids after trituration with heptane.

Optimization Parameters

Key factors influencing dehydration efficiency include:

  • Catalyst Concentration : Stoichiometric excess of H₂SO₄ ensures complete protonation of the alcohol.
  • Temperature Control : Distillation at 50–60°C prevents thermal degradation of the phenanthrene core.
  • Vacuum Application : Reduced pressure facilitates rapid water removal, minimizing side reactions.

Alternative Synthetic Approaches and Catalytic Innovations

While Grignard-dehydration remains the most documented route, emerging methodologies suggest broader synthetic possibilities for functionalized phenanthrenes.

Limitations and Challenges

Steric hindrance at the 9-position complicates direct functionalization via Friedel-Crafts or electrophilic aromatic substitution. Quantum mechanical calculations indicate significant energy barriers for carbocation stabilization in this bay region, necessitating indirect routes like the Grignard-dehydration sequence.

Mechanism of Action

Phenanthrene, 9-(1-methylethenyl)- exerts its effects primarily through interactions with biological membranes. It disrupts membrane integrity and causes loss of membrane potential, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antibacterial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 9th position of phenanthrene is a common site for functionalization. Key comparisons with other 9-substituted phenanthrenes include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
9-(1-methylethenyl)phenanthrene CH₂=C(CH₃)– C₁₇H₁₄ 218.30 Alkenyl group introduces electron-donating effects; potential for polymerization or photochemical reactions.
9-methylphenanthrene –CH₃ C₁₅H₁₂ 192.26 Higher biodegradation resistance due to methyl group stability .
9-acetylphenanthrene –COCH₃ C₁₆H₁₂O 220.27 Electron-withdrawing acetyl group reduces ring reactivity; used in ketone-based syntheses .
9-[(E)-2-phenylethenyl]phenanthrene –CH=CHPh C₂₂H₁₆ 280.36 Extended conjugation shifts absorption to ~420 nm; lower molar extinction coefficients (ε ~10³–10⁴ dm³mol⁻¹cm⁻¹) .
9-propynylphenanthrene (9PPh) –C≡CCH₃ C₁₇H₁₂ 216.28 Alkynyl group enhances rigidity; used in cross-coupling reactions .

Spectroscopic and Electronic Properties

  • Absorption Maxima: 9-[(E)-2-phenylethenyl]phenanthrene derivatives (e.g., FEN-SCH₃, FEN-CN) exhibit absorption up to 420 nm due to conjugated π-systems, whereas anthracene analogs (e.g., ANT-SCH₃) absorb up to 460 nm . The methylethenyl group in 9-(1-methylethenyl)phenanthrene likely causes a hypochromic shift compared to anthracene derivatives but less pronounced than phenyl-substituted analogs.
  • Molar Extinction Coefficients :

    • Anthracene derivatives (e.g., ANT-SCH₃) show higher ε values (e.g., 17,527 dm³mol⁻¹cm⁻¹ at 389 nm) compared to phenanthrene derivatives due to extended conjugation .
    • Phenanthrene derivatives generally exhibit lower ε values, limiting their utility as photosensitizers in photopolymerization .

Data Tables

Table 1: Absorption Properties of Selected Phenanthrene and Anthracene Derivatives

Compound λₘₐₓ (nm) ε (dm³mol⁻¹cm⁻¹) Reference
ANT-SCH₃ 460 17,527 (389 nm)
FEN-SCH₃ 420 8,450 (380 nm)
9-methylphenanthrene 300–340 Not reported

Table 2: Biodegradation Resistance of Methylphenanthrenes

Compound Degradation Resistance (Rank) Reference
9-methylphenanthrene 1 (most resistant)
1-methylphenanthrene 4 (least resistant)

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